![molecular formula C18H15NO5 B506554 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one CAS No. 296793-35-6](/img/structure/B506554.png)
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a 2,3-dihydro-1,4-benzodioxin ring, a 2H-indol-2-one ring, and a hydroxy group. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The presence of the 2,3-dihydro-1,4-benzodioxin and 2H-indol-2-one rings suggests that this compound may have interesting electronic properties. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including redox reactions, substitution reactions, and reactions involving the addition or removal of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Applications De Recherche Scientifique
Indole Derivatives and their Applications
Indole and its derivatives, such as indole-3-carbinol (I3C) and its major derivatives, have shown significant pharmacological properties, including hepatic protection and anticancer activities. I3C, for example, has demonstrated protective effects against chronic liver diseases, including viral hepatitis and hepatocellular carcinoma, through mechanisms such as modulation of transcriptional factors and signaling pathways, relief of oxidative stress, and inhibition of DNA synthesis (Si-Qi Wang et al., 2016). These findings highlight the potential of indole derivatives in therapeutic applications, particularly in liver health and cancer prevention.
Benzodioxin-Related Compounds
Benzodioxin and its related compounds, including benzoxazines and oxazines, exhibit a wide range of biological activities. The synthesis and transformations of these compounds have been extensively reviewed, with a focus on their electrophilic properties and applications as chiral synthons in chemical synthesis (M. Sainsbury, 1991). This research underscores the versatility of benzodioxin-related structures in developing pharmaceuticals and other bioactive molecules.
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including those derived from indole and benzodioxin frameworks, are pivotal in medicinal chemistry due to their diverse biological activities. For instance, the review on the degradation of acetaminophen by advanced oxidation processes reveals the significance of understanding the biotoxicity and environmental impact of pharmaceutical degradation products (Mohammad Qutob et al., 2022). Such studies are crucial for developing safer and more sustainable pharmaceutical disposal methods.
Mécanisme D'action
Target of Action
The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of arachidonic acid, a key player in inflammation.
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition can alter the normal functioning of the enzymes, leading to changes in the biochemical processes they are involved in. For instance, cholinesterase inhibition can result in increased levels of acetylcholine, affecting nerve signal transmission.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c20-14(11-5-6-15-16(9-11)24-8-7-23-15)10-18(22)12-3-1-2-4-13(12)19-17(18)21/h1-6,9,22H,7-8,10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUMSPRRHBNRSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4NC3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylbenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B506471.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B506472.png)
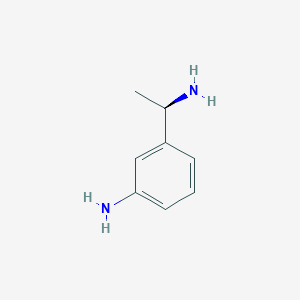
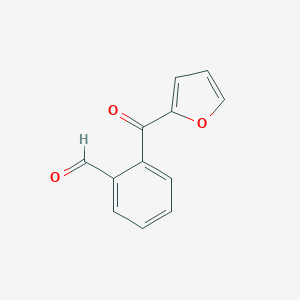
![4-(4-bromophenyl)-7-chloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506478.png)
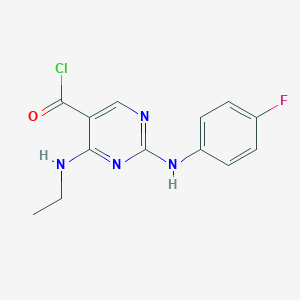
![5',7-dichloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506487.png)
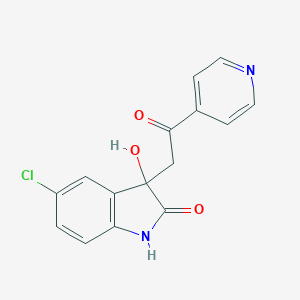
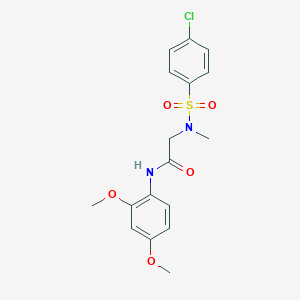
![3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B506503.png)
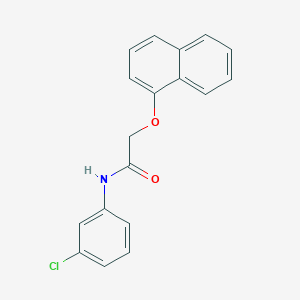
![4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B506523.png)
![2-[3-(methylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B506536.png)
![3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B506540.png)